Z-GLU-TYR-OH
Overview
Description
This compound is widely used in medical, environmental, and industrial research due to its unique chemical structure and biological activity.
Mechanism of Action
Target of Action
Z-GLU-TYR-OH, also known as (4S)-5-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid or Benzyloxycarbonylglutamyltyrosine, is primarily targeted by the enzyme pepsin . Pepsin is a protease that breaks down proteins into smaller peptides in the stomach, playing a crucial role in the digestive process.
Mode of Action
This compound interacts with pepsin through its aromatic L-amino acid residues, forming a sensitive peptide bond . The interaction is influenced by the ionization of prototrophic groups in both the enzyme and the substrate . The compound’s mode of action is characterized by its specificity for hydrophobic L-amino acid residues .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the enzymatic breakdown of proteins by pepsin . The compound serves as a substrate for pepsin, contributing to the enzyme’s specificity and mechanism of action .
Pharmacokinetics
Its solubility in dmso is known to be 100 mg/ml , which may influence its bioavailability.
Result of Action
The interaction of this compound with pepsin results in the cleavage of the compound, contributing to the enzyme’s protein breakdown activity . This process is part of the broader digestive process, facilitating the breakdown of dietary proteins into smaller peptides that can be absorbed and utilized by the body .
Action Environment
The action of this compound is influenced by environmental factors such as pH and the presence of organic solvents . For instance, the pH dependence of the kinetic parameters is a function of the ionization of prototrophic groups in both the enzyme and the substrate . Additionally, organic solvents, even in relatively low concentration, can markedly inhibit pepsin action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyloxycarbonylglutamyltyrosine typically involves the protection of the amino groups of glutamic acid and tyrosine, followed by coupling the two amino acids. The benzyloxycarbonyl (Z) group is commonly used as a protecting group for the amino group of glutamic acid. The coupling reaction is usually carried out using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dimethylformamide (DMF). The reaction conditions often involve stirring the reaction mixture at room temperature for several hours to ensure complete coupling .
Industrial Production Methods
In industrial settings, the production of benzyloxycarbonylglutamyltyrosine may involve automated peptide synthesizers that can handle large-scale synthesis. These machines use solid-phase peptide synthesis (SPPS) techniques, where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The use of automated systems allows for precise control over reaction conditions and efficient production of the desired peptide .
Chemical Reactions Analysis
Types of Reactions
Z-GLU-TYR-OH can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: The benzyloxycarbonyl group can be reduced to remove the protecting group.
Substitution: The amino groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or peracids can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is commonly employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Dityrosine and other oxidative derivatives.
Reduction: Deprotected amino acids.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Z-GLU-TYR-OH has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide chemistry.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for bioactive peptides.
Industry: Utilized in the development of novel materials and as a component in various industrial processes
Comparison with Similar Compounds
Similar Compounds
Benzyloxycarbonylglutamylphenylalanine: Similar structure but with phenylalanine instead of tyrosine.
Benzyloxycarbonylglutamyltryptophan: Contains tryptophan instead of tyrosine.
Benzyloxycarbonylglutamylserine: Contains serine instead of tyrosine
Uniqueness
Z-GLU-TYR-OH is unique due to the presence of the tyrosine residue, which imparts specific chemical and biological properties. The phenolic hydroxyl group of tyrosine can participate in hydrogen bonding and other interactions, making this compound particularly useful in studying protein-ligand interactions and enzyme mechanisms .
Properties
IUPAC Name |
5-[[1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O8/c25-16-8-6-14(7-9-16)12-18(21(29)30)23-20(28)17(10-11-19(26)27)24-22(31)32-13-15-4-2-1-3-5-15/h1-9,17-18,25H,10-13H2,(H,23,28)(H,24,31)(H,26,27)(H,29,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLUMOZQZGPJGTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30913078 | |
Record name | N-(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-4-carboxy-1-hydroxybutylidene)tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30913078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
988-75-0 | |
Record name | NSC89651 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89651 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-4-carboxy-1-hydroxybutylidene)tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30913078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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